2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine d2 receptors and serotonin 5-ht2a receptors . These receptors play crucial roles in various physiological functions, including mood regulation, reward, and cognition .
Biochemical Pathways
Given its potential interaction with d2 and 5-ht2a receptors, it may influence dopaminergic and serotonergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, and cognition.
Result of Action
Based on its potential interaction with d2 and 5-ht2a receptors, it may influence neurotransmitter levels and neuronal signaling .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenylpiperazine derivatives, which include this compound, have been studied as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair .
Cellular Effects
Nitrophenylpiperazine derivatives have shown inhibitory effects on tyrosinase, which could potentially impact cellular processes related to pigmentation .
Molecular Mechanism
Nitrophenylpiperazine derivatives have been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This suggests that these compounds may interact with the enzyme, potentially altering its function and impacting melanin production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.
Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base such as potassium carbonate to form the piperazinylquinoxaline intermediate.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the piperazinylquinoxaline intermediate using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazinylquinoxaline derivatives.
Scientific Research Applications
2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine: Shares the nitrophenylpiperazine moiety but lacks the quinoxaline core.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Contains a piperazine ring substituted with a phenyl group and a pyrimidine core, showing different biological activities.
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-23(25)15-7-5-14(6-8-15)21-9-11-22(12-10-21)18-13-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLTWXBXJARXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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